α2-Adrenoceptor Selectivity: 23-Fold Preference for α2 over α1 vs. Dopamine's Non-Selectivity
In functional assays using guinea pig aorta (α1) and field-stimulated ileum (α2), the S(+)-enantiomer of α-methyldopamine demonstrated a 23-fold selectivity for α2-adrenoceptors. In contrast, the parent compound dopamine shows no such subtype selectivity, activating both α1 and α2 adrenoceptors non-selectively [1]. This stark difference is attributed to the α2 receptor's unique ability to accommodate the α-methyl substituent [1].
| Evidence Dimension | α2/α1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | 23-fold selective for α2 (S(+)-α-methyldopamine) |
| Comparator Or Baseline | Dopamine: non-selective (α1/α2 ratio ≈ 1) |
| Quantified Difference | >20-fold increase in α2 selectivity |
| Conditions | Guinea pig aorta (α1) and field-stimulated ileum (α2) |
Why This Matters
For researchers investigating α2-adrenoceptor mediated pathways, α-methyldopamine provides a clear, selective signal without confounding α1 activation, unlike dopamine.
- [1] Ruffolo Jr, R. R., Yaden, E. L., & Waddell, J. E. (1982). Stereochemical requirements of α2-adrenergic receptors for α-methyl substituted phenethylamines. Life Sciences, 31(26), 2999-3007. View Source
